molecular formula C10H10N2 B1585884 3-(1H-pyrrol-1-yl)aniline CAS No. 89353-42-4

3-(1H-pyrrol-1-yl)aniline

Cat. No. B1585884
CAS RN: 89353-42-4
M. Wt: 158.2 g/mol
InChI Key: PJGDCPOPSNUYHC-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)aniline is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is typically stored under inert gas at room temperature .


Synthesis Analysis

The synthesis of 3-(1H-pyrrol-1-yl)aniline has been reported in several studies. For instance, a method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .


Molecular Structure Analysis

The molecular structure of 3-(1H-pyrrol-1-yl)aniline consists of a pyrrole ring attached to an aniline group . The InChI code for this compound is 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 .


Chemical Reactions Analysis

In terms of chemical reactions, 3-(1H-pyrrol-1-yl)aniline has been used in the synthesis of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .


Physical And Chemical Properties Analysis

3-(1H-pyrrol-1-yl)aniline is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 323.4±25.0 °C at 760 mmHg, and a melting point of 43°C .

Scientific Research Applications

1. Copper-Catalyzed Oxidative Cyclization

  • Application Summary: This method involves the construction of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .

2. Gold-Catalyzed Cyclization

  • Application Summary: In this study, unconjugated ynone derivatives were treated with 1,2-diaminoarenes in a gold-catalyzed cyclization to give 2-(1H-pyrrol-1-yl)anilines .

3. Synthesis of CDK Inhibitors

  • Application Summary: A series of 2-anilino-4-(pyrrol-3-yl)-pyrimidine CDK inhibitors were discovered .
  • Results or Outcomes: Many of the synthesized compounds exhibited potent CDK enzyme inhibitory activity .

4. Aerobic Oxidative Carboamination

  • Application Summary: An aerobic oxidative carboamination of sp3 C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed .
  • Results or Outcomes: The process utilized simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .

5. Copper-Catalyzed Domino Reaction

  • Application Summary: An efficient method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .
  • Results or Outcomes: This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .

6. Synthesis of Poly(4-(4-(1H-pyrrol-1-yl)phenyl)thiophene)

  • Application Summary: A novel dithieno .

Safety And Hazards

The compound is classified as potentially harmful. It may cause skin and eye irritation, and may also cause respiratory irritation if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Future Directions

While the future directions for the use of 3-(1H-pyrrol-1-yl)aniline are not explicitly mentioned in the available literature, its use in the synthesis of pyrrolo[1,2-a]quinoxalines suggests potential applications in the development of new chemical compounds .

properties

IUPAC Name

3-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGDCPOPSNUYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375217
Record name 3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1H-pyrrol-1-yl)aniline

CAS RN

89353-42-4
Record name 3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrrol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Stefancich, M Artico, F Corelli, S Massa… - Il Farmaco; edizione …, 1985 - europepmc.org
The synthesis of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-(1H-pyrrol-1-yl) quinoline-3-carboxy lic acid, a new fluorinated high broad-spectrum antibacterial agent related to nalidixic acid is …
Number of citations: 10 europepmc.org
HZ Kaya, S Söylemez, YA Udum… - Journal of The …, 2018 - iopscience.iop.org
A new approach was developed using a combination of a conducting polymer; poly (3, 4-ethylenedioxythiophene)(PEDOT) with the electrochemically produced polymer of N-ferrocenyl-…
Number of citations: 7 iopscience.iop.org
S Hu, T Zhang, Z Wang, E Xu, Q Wang, X Zhang… - Bioorganic …, 2023 - Elsevier
Our previous studies suggested that N-phenyl aromatic amides are a class of promising xanthine oxidase (XO) inhibitor chemotypes. In this effort, several series of N-phenyl aromatic …
Number of citations: 3 www.sciencedirect.com
Y Li, W Lin, SC Chai, J Wu, K Annu… - Journal of Medicinal …, 2022 - ACS Publications
The pregnane X receptor (PXR) is a key regulator of drug metabolism. Many drugs bind to and activate PXR, causing adverse drug responses. This suggests that PXR inhibitors have …
Number of citations: 3 pubs.acs.org
FN Kok, F Bozoglu, VN Hasırcı - 2000 - open.metu.edu.tr
Biosensors have increasingly attracted attention in several areas due to their various advantages over conventional analytical techniques. They are currently used in the detection of …
Number of citations: 1 open.metu.edu.tr
山岡長寿 - 2019 - kyoto-phu.repo.nii.ac.jp
戦後, 日本の主要死亡原因や疾患構造が大きく変化し, 結核などの感染疾患から生活習慣病を中心とした疾患に変化してきた. 厚生労働省の 「平成 28 年人口動態統計月報年計 (概数) の概況」 1) …
Number of citations: 4 kyoto-phu.repo.nii.ac.jp

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